REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:10])[CH:9]=1)[CH2:5][OH:6].Br[CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14]>>[OH:1][C:2]1[CH:9]=[C:8]([O:10][CH2:12][C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH:7]=[C:4]([CH2:5][OH:6])[CH:3]=1
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Name
|
|
Quantity
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5 g
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Type
|
reactant
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Smiles
|
OC=1C=C(CO)C=C(C1)O
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Name
|
|
Quantity
|
5.96 g
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Type
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reactant
|
Smiles
|
BrCC(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Purified by chromatography
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Type
|
WASH
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Details
|
eluting with 30% ethyl acetate in isohexane
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Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=C(C1)CO)OCC(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |